3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
Properties
IUPAC Name |
3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7H,15H2,1-4H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDRZHKBCYKTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Halogenated Benzamide Precursors
The primary route to install the boronic ester group employs palladium-catalyzed Miyaura borylation. A brominated benzamide derivative, such as 3-amino-5-bromobenzamide, reacts with bis(pinacolato)diboron under inert conditions. Key parameters include:
-
Catalyst System : Pd(dba)₂ (palladium dibenzylidene acetone) with XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as a ligand enhances regioselectivity and yield.
-
Solvent System : Cyclopentyl methyl ether (CPME) mixed with water (4:1) stabilizes the boron reagent while maintaining catalyst activity.
-
Base : Cesium carbonate (Cs₂CO₃) facilitates transmetallation, achieving >70% yield in model reactions.
Representative Procedure :
A mixture of 3-amino-5-bromobenzamide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dba)₂ (2.5 mol%), XantPhos (5 mol%), and Cs₂CO₃ (1.0 equiv) in CPME/H₂O (4:1) is heated at 85°C for 12–16 hours. Purification via silica gel chromatography (ethyl acetate/hexanes gradient) isolates the boronic ester.
Amidation and Protecting Group Strategies
The amino group at the 3-position necessitates protection during borylation to prevent side reactions. Studies highlight two approaches:
tert-Butoxycarbonyl (Boc) Protection
Direct Methylation
Alternative routes employ N-methylation post-borylation. Lithium hexamethyldisilazide (LiHMDS) in THF at −78°C selectively methylates the amide nitrogen without affecting the boronic ester.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Comparative studies reveal that elevated temperatures (80–90°C) accelerate borylation but risk deboronation. Polar aprotic solvents like DMF or CPME balance reactivity and stability.
Table 1: Solvent Impact on Borylation Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| CPME/H₂O | 85 | 73 | 95 |
| DMF | 90 | 68 | 89 |
| THF | 80 | 55 | 78 |
Catalytic Systems
Bidentate ligands (XantPhos, SPhos) outperform monodentate analogs by stabilizing the Pd(0) intermediate. Catalyst loading as low as 1 mol% achieves full conversion in scaled reactions.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using ethyl acetate/hexanes (3:1) or acetone/hexanes (8:92). High-performance liquid chromatography (HPLC) with C18 columns confirms >95% purity.
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 6.98 (s, 1H, ArH), 6.72 (d, J = 8.1 Hz, 1H, ArH), 5.42 (s, 2H, NH₂), 2.85 (s, 3H, NCH₃), 1.32 (s, 12H, pinacol CH₃).
-
¹³C NMR : 168.5 (C=O), 139.2 (C-B), 128.4–117.2 (ArC), 83.7 (pinacol C-O), 25.1 (NCH₃).
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its boronate ester group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through its functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The amino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The position of the boronic ester and substituents on the benzamide ring significantly impacts reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Key Observations :
- Positional Effects : The 5-position boronic ester (target compound) offers distinct electronic effects compared to 4-position analogs (e.g., N-(3-Chloropropyl)-4-dioxaborolan-2-ylbenzamide), influencing cross-coupling efficiency .
- Amino vs. Halogen Substituents: The amino group in the target compound improves aqueous solubility relative to halogenated analogs (e.g., fluorine in N-Ethyl-2-fluoro-5-dioxaborolan-2-ylbenzamide), which may enhance bioavailability .
- Amide vs. Ester Linkages : The methyl ester in the benzoate derivative () is more hydrolytically labile than the amide bond, making it suitable for prodrug designs .
Challenges :
Reactivity in Cross-Coupling Reactions
The boronic ester group enables participation in Suzuki-Miyaura reactions to form biaryl structures. Key factors affecting reactivity:
- Electronic Effects : Electron-donating groups (e.g., -NH₂ in the target compound) activate the aryl ring, improving coupling efficiency compared to electron-withdrawing groups (e.g., -F in N-Ethyl-2-fluoro analog) .
- Steric Effects : Substituents adjacent to the boronic ester (e.g., 3-Chloropropyl in ) may hinder catalyst access, reducing reaction rates .
Biological Activity
3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : CHBNO
- Molecular Weight : 280.56 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It has been shown to inhibit various kinases involved in critical signaling pathways associated with cancer and inflammation.
Key Kinases Targeted:
- GSK-3β (Glycogen Synthase Kinase 3 Beta) : Inhibitory activity with an IC of approximately 8 nM.
- IKK-β (IκB Kinase Beta) : Inhibition contributes to anti-inflammatory effects.
- ROCK-1 (Rho-associated protein kinase 1) : Plays a role in cytoskeletal dynamics and cell migration.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC values observed in different cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HT-22 (Neuronal) | 10 | GSK-3β inhibition |
| BV-2 (Microglial) | 15 | IKK-β inhibition |
| MCF7 (Breast) | 12 | ROCK-1 inhibition |
Case Studies
-
Study on Neuroprotection :
A study published in the Journal of Neurochemistry investigated the neuroprotective effects of this compound in HT-22 cells subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and increased cell viability compared to control groups. -
Anti-inflammatory Effects :
Research conducted on BV-2 microglial cells demonstrated that the compound effectively reduced nitric oxide (NO) and interleukin-6 (IL-6) levels. This suggests potential utility in treating neuroinflammatory conditions.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while the compound shows potent biological activity, it also exhibits cytotoxicity at higher concentrations. The safety profile is crucial for further development into therapeutic applications.
Q & A
Q. What are the standard synthetic routes for 3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
- Methodological Answer : The synthesis typically involves coupling a benzamide precursor with a boronate ester. A general protocol includes:
- Reaction Setup : Dissolve the amino-substituted benzamide precursor (e.g., 3-amino-5-bromobenzamide) in anhydrous ethanol or THF.
- Catalysis : Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a ligand (e.g., XPhos) under inert atmosphere.
- Boronation : Introduce bis(pinacolato)diboron (B₂Pin₂) and a base (e.g., KOAc) to facilitate Miyaura borylation.
- Purification : Post-reflux (12–24 hours at 80–100°C), isolate the product via column chromatography (silica gel, hexane/EtOAc gradient) .
Table 1 : Representative Reaction Conditions
| Reagent/Condition | Specification |
|---|---|
| Solvent | Anhydrous THF |
| Catalyst | Pd(dppf)Cl₂ (1–5 mol%) |
| Base | KOAc (3 equiv) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : Confirm boron incorporation via ¹¹B NMR (δ ~30–35 ppm for dioxaborolane). Aromatic protons in ¹H NMR (δ 6.5–8.0 ppm) validate the benzamide scaffold .
- X-Ray Crystallography : Use SHELXL or OLEX2 for structure refinement. Key parameters:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Full-matrix least-squares on F² with anisotropic displacement parameters .
Q. What cross-coupling reactions is this compound suitable for?
- Methodological Answer : The boronate ester enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. Standard conditions:
- Catalyst : Pd(PPh₃)₄ (2–5 mol%).
- Base : Na₂CO₃ or Cs₂CO₃ (2–3 equiv) in a 3:1 dioxane/H₂O mixture.
- Work-Up : Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography .
Advanced Research Questions
Q. How to optimize Suzuki-Miyaura cross-coupling reactions with this compound when encountering low yields?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ with SPhos or RuPhos ligands for sterically hindered substrates.
- Solvent Effects : Replace dioxane with toluene for hydrophobic substrates.
- Additives : Add TBAB (tetrabutylammonium bromide) to enhance solubility of inorganic bases .
Q. What stability considerations and storage conditions are critical for this compound?
- Methodological Answer :
Q. How can this compound be applied in ROS-responsive drug delivery systems?
- Methodological Answer : The boronate ester reacts with H₂O₂ (a ROS) to release active drugs. For example:
- Conjugation : Attach the compound to a protein (e.g., RNase A) via lysine residues using 4-nitrophenyl carbonate chemistry.
- Activation : Incubate with 1–10 mM H₂O₂ to cleave the boronate linker and restore bioactivity .
Q. How to resolve discrepancies in reported reactivity across studies?
- Methodological Answer :
- Replicate Conditions : Ensure equivalence in catalyst loading, solvent purity, and degassing protocols.
- Byproduct Analysis : Use LC-MS to identify inhibitory side products (e.g., protodeboronation).
- Kinetic Studies : Monitor reaction progress via in situ ¹¹B NMR to detect intermediate species .
Q. What strategies enhance the pharmacological or electronic properties of derivatives?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) at the benzamide para-position to modulate boronate electrophilicity.
- Heterocyclic Analogues : Replace the benzamide with pyridine-3-sulfonamide to improve solubility (see Table 2 ) .
Table 2 : Derivative Modifications and Properties
| Derivative | Modification | Impact |
|---|---|---|
| Pyridine-3-sulfonamide | Enhanced aqueous solubility | Improved bioavailability |
| Nitro-substituted | Increased cross-coupling efficiency | Higher reaction yields |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
